molecular formula C16H23ClN2O B3484540 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine

1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine

Cat. No. B3484540
M. Wt: 294.82 g/mol
InChI Key: FJENJBVFAPJZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine, also known as CTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTDP belongs to the class of piperazine derivatives, which have been widely investigated for their pharmacological properties.

Scientific Research Applications

1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been investigated for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
In psychiatry, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward, motivation, and pleasure. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use in the treatment of addiction, attention deficit hyperactivity disorder (ADHD), and bipolar disorder.
In oncology, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been investigated for its potential use as an anticancer agent. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the activity of various signaling pathways. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use in combination with other anticancer agents, such as chemotherapy and radiation therapy.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine involves the modulation of various neurotransmitter receptors, such as serotonin and dopamine receptors, as well as various signaling pathways involved in cell proliferation and survival. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward, motivation, and pleasure.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to have various biochemical and physiological effects, depending on the specific receptor or signaling pathway modulated. In the central nervous system, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to increase the release of serotonin and dopamine, which can lead to the modulation of mood, cognition, and behavior. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of learning and memory.
In cancer cells, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has been shown to induce apoptosis by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been shown to inhibit cell proliferation and migration, which can lead to the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors or signaling pathways. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has some limitations for lab experiments, including its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the scientific research on 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine, including the investigation of its potential therapeutic applications in other fields, such as cardiology and immunology. 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine has also been investigated for its potential use as a diagnostic tool for various diseases, such as cancer and neurological disorders. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine and to optimize its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-16(2,3)12-15(20)19-10-8-18(9-11-19)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJENJBVFAPJZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-4-(3,3-dimethylbutanoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.